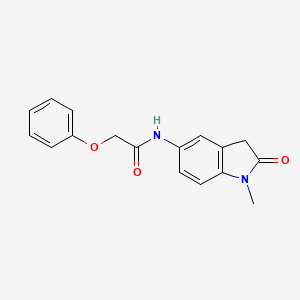

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenoxyacetamide

Description

N-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenoxyacetamide is a synthetic small molecule characterized by a 2,3-dihydro-1H-indol-2-one core substituted with a methyl group at the 1-position and an acetamide moiety at the 5-position. The acetamide is further functionalized with a phenoxy group, making it a member of the 2-phenoxyacetamide class of compounds. This structural framework is associated with diverse biological activities, including enzyme inhibition and receptor modulation, as observed in structurally related compounds .

The compound’s indole-derived scaffold is critical for its interaction with biological targets, particularly enzymes like monoamine oxidases (MAOs) and histone deacetylases (HDACs), which are implicated in neurological and oncological pathways . Its synthesis typically involves coupling reactions between substituted indole derivatives and phenoxyacetyl chloride intermediates, followed by purification via crystallization or chromatography .

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-19-15-8-7-13(9-12(15)10-17(19)21)18-16(20)11-22-14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDAWWDDMFTEBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenoxyacetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Methylation: The indole core is then methylated at the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate.

Acylation: The methylated indole is acylated with phenoxyacetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenoxyacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The indole core structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and pharmacological distinctions between N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenoxyacetamide and analogous compounds.

Table 1: Comparative Analysis of Structurally Related Compounds

Structural and Functional Insights

Substituent Effects on MAO Inhibition The target compound shares structural similarity with MAO-A inhibitors reported in , where 2-phenoxyacetamide derivatives exhibit high selectivity for MAO-A over MAO-B. For example, Compound 21 (IC50 = 8 nM for MAO-A) incorporates a dichlorophenoxy group, suggesting that electron-withdrawing substituents enhance potency. The target compound’s phenoxy group may confer similar selectivity, but its lack of halogenation could reduce affinity compared to Compound 21 .

Role of the Indole Scaffold The 2-oxo-2,3-dihydro-1H-indole core is conserved across multiple compounds, including adamantane derivatives () and the HDAC/VEGFR hybrid (). In contrast, the target compound’s methyl group at the 1-position may stabilize the indole ring without significantly altering solubility .

Acetamide Modifications The phenoxyacetamide group in the target compound differs from the hydroxamic acid moiety in the HDAC/VEGFR hybrid (), which is critical for chelating zinc in HDAC active sites. This suggests the target compound is unlikely to inhibit HDACs but may instead target MAOs or other acetamide-sensitive enzymes .

Comparison with Antimicrobial Analogues

- 2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide () demonstrates that nitro groups on the indole ring enhance antimicrobial activity. The target compound lacks such substituents, implying divergent biological applications .

Key Research Findings and Gaps

- MAO Inhibition Potential: While the target compound’s structural class is associated with MAO-A inhibition, experimental validation is required to confirm activity and selectivity.

- Therapeutic Applications: Analogues with halogenated phenoxy groups () or hybrid structures () show promise in neurology and oncology, suggesting avenues for derivatization.

- Synthetic Challenges : Scalability and yield optimization for 1-methyl-2-oxoindole intermediates remain underreported in the literature.

Biological Activity

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenoxyacetamide is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an indole moiety combined with a phenoxyacetamide group. The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

The molecular formula of this compound is C16H15N2O3. Its molecular weight is approximately 299.30 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H15N2O3 |

| Molecular Weight | 299.30 g/mol |

| IUPAC Name | This compound |

| CAS Number | 921774-29-0 |

Anticancer Properties

Research has indicated that indole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed potent anti-proliferative effects against various cancer cell lines such as SK-BR-3 and MDA-MB-231. The mechanism of action often involves the induction of apoptosis through the modulation of reactive oxygen species (ROS) levels and activation of apoptotic proteins like Bax and cleaved-caspase 3 .

Anti-inflammatory Activity

In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory effects. Indole derivatives are known to inhibit the production of pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases. The specific pathways through which this compound exerts its anti-inflammatory effects are still under investigation but may involve the inhibition of NF-kB signaling pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction may modulate enzyme activities or receptor functions, leading to altered cellular responses. For example, studies suggest that these compounds can inhibit certain kinases involved in cancer progression and inflammation.

Case Studies

Case Study 1: Anticancer Efficacy

In a comparative study involving various indole derivatives, N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenoxyacetamide was shown to have an IC50 value lower than many standard chemotherapeutic agents when tested against breast cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment and revealed significant cytotoxicity at micromolar concentrations.

Case Study 2: Inflammation Model

In an animal model of inflammation, administration of N-(1-methyl-2-oxo -2,3-dihydro -1H-indol -5 -yl)-2 -phenoxyacetamide resulted in a marked reduction in edema and inflammatory markers compared to control groups. Histological analysis supported these findings by showing decreased infiltration of immune cells in treated tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.